Tert-butyl methoxycarbamate
Overview
Description
Tert-butyl methoxycarbamate: is an organic compound with the molecular formula C6H13NO3 . It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . This compound is also known for its role in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
Target of Action
Tert-butyl methoxycarbamate, also known as Boc-amide , is a carbamate compound that is commonly used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group in organic molecules .
Mode of Action
The compound acts by forming a carbamate linkage with the amine group, thereby protecting it from unwanted reactions during the synthesis process . This protection is achieved through the formation of a stable tert-butyl cation . The Boc group can be removed under relatively mild conditions using strong acid (trifluoroacetic acid) or heat .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of complex organic molecules. By protecting the amine group, this compound allows for selective reactions to occur at other sites in the molecule . This is particularly useful in the synthesis of peptides and other complex organic compounds .
Pharmacokinetics
Like other carbamate compounds, it is likely to have good bioavailability due to its polarity and ability to form hydrogen bonds .
Result of Action
The result of the action of this compound is the protection of the amine group in organic molecules, allowing for selective reactions to occur at other sites in the molecule . This enables the synthesis of complex organic compounds with high precision and selectivity .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For example, the Boc group can be removed with heat or strong acid . Additionally, the solvent used can also influence the reaction .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of Tert-butyl Methoxycarbamate are not well-documented in the literature. Carbamates, the class of compounds to which this compound belongs, are known to interact with various enzymes and proteins. They are often used as protecting groups for amines in organic synthesis . The exact nature of these interactions would depend on the specific context and conditions under which this compound is used.
Cellular Effects
Carbamates can have various effects on cells, depending on their specific structure and the context in which they are used .
Molecular Mechanism
They can be installed and removed under relatively mild conditions .
Temporal Effects in Laboratory Settings
One study suggests that a related compound, methyl tert-butyl ether (MTBE), can be degraded over time by certain microorganisms .
Metabolic Pathways
Carbamates are known to be involved in various metabolic processes .
Transport and Distribution
It is known that carbamates can be transported across cell membranes .
Subcellular Localization
Carbamates and related compounds can be found in various subcellular locations, depending on their specific structure and the context in which they are used .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl methoxycarbamate can be synthesized through the reaction of tert-butyl chloroformate with methanol in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl methoxycarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, it can be hydrolyzed to produce tert-butyl alcohol and methoxycarbamic acid .
Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids like or bases like are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Hydrolysis: Tert-butyl alcohol and methoxycarbamic acid.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl methoxycarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in the synthesis of complex organic molecules.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the methoxy group.
Methoxycarbonyl chloride: Used for similar protecting purposes but is more reactive.
Benzyl carbamate: Another protecting group for amines but requires different conditions for removal.
Uniqueness: Tert-butyl methoxycarbamate is unique due to its combination of stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic synthesis where protecting groups need to be selectively removed without affecting other functional groups .
Properties
IUPAC Name |
tert-butyl N-methoxycarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)7-9-4/h1-4H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTBDYZBNKGJRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58377-44-9 | |
Record name | tert-butyl N-methoxycarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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